
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H10BrN3 It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, undergoes bromination to introduce a bromine atom at the 5-position of the pyrazine ring.
Cyclopropylation: The bromopyrazine is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced.
Amination: Finally, the cyclopropylated bromopyrazine undergoes amination to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can also undergo reduction reactions, particularly at the bromopyrazine ring, to form debrominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of debrominated pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Industry:
Wirkmechanismus
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring and the cyclopropylmethanamine group contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanamine
Comparison:
- Structural Differences: The primary difference between these compounds lies in the halogen atom attached to the pyrazine ring (bromine, chlorine, fluorine, iodine).
- Reactivity: The reactivity of these compounds can vary based on the halogen atom, with bromine being more reactive in nucleophilic substitution reactions compared to chlorine and fluorine.
- Applications: While all these compounds may have similar applications in synthesis and research, their specific properties and reactivity can influence their suitability for different applications .
Eigenschaften
Molekularformel |
C8H10BrN3 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-6(3-12-7)8(5-10)1-2-8/h3-4H,1-2,5,10H2 |
InChI-Schlüssel |
JTRDELXIYORQQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



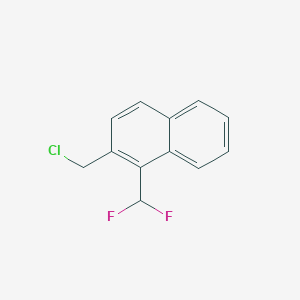
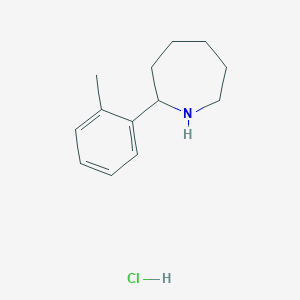
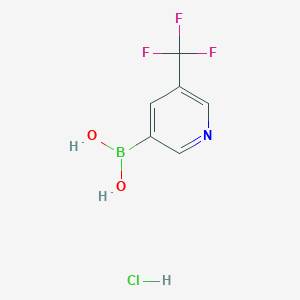

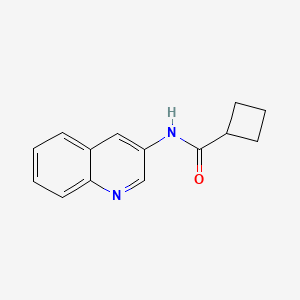
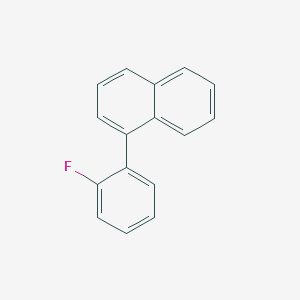
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
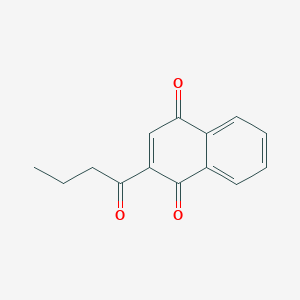
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
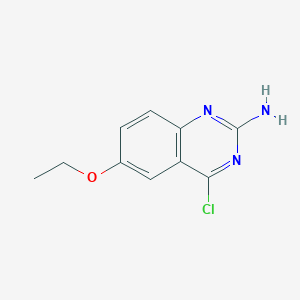

![tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15067631.png)
![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)
